1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene
Description
This compound features a methylbenzene core substituted with a chloro(cyclohex-2-en-1-ylidene)methanesulfinyl group. The sulfinyl (–S(O)–) moiety introduces polarity and chirality, while the cyclohexenylidene group provides conjugation and rigidity.
Properties
CAS No. |
644977-03-7 |
|---|---|
Molecular Formula |
C14H15ClOS |
Molecular Weight |
266.8 g/mol |
IUPAC Name |
1-[chloro(cyclohex-2-en-1-ylidene)methyl]sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C14H15ClOS/c1-11-7-9-13(10-8-11)17(16)14(15)12-5-3-2-4-6-12/h3,5,7-10H,2,4,6H2,1H3 |
InChI Key |
OMQLVNXIYPNQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(=C2CCCC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene typically involves multiple steps. One common method starts with the chlorination of cyclohexene to form 1-chlorocyclohexene. This intermediate is then reacted with a sulfinylating agent, such as methanesulfinyl chloride, under controlled conditions to introduce the methanesulfinyl group. The final step involves the attachment of the 4-methylbenzene moiety through a Friedel-Crafts alkylation reaction, using a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene.
Chemical Reactions Analysis
Types of Reactions
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted cyclohexene derivatives, depending on the nucleophile used.
Scientific Research Applications
The compound 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, agricultural science, and materials science. This article explores its applications through detailed insights and case studies.
Chemical Properties and Structure
1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene is characterized by a chlorinated cyclohexene moiety attached to a methanesulfinyl group and a para-methylphenyl group. The unique structure allows for diverse interactions in biological systems and materials.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds with similar structural motifs. For instance, derivatives of sulfonamide compounds have shown promising activity against various cancer cell lines. The presence of the methanesulfinyl group is believed to enhance bioactivity through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that compounds with sulfonamide functionalities exhibited significant cytotoxicity against human cancer cell lines, suggesting that 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene could be developed as a lead compound for further optimization .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Sulfonamides are known for their broad-spectrum antibacterial properties, and the addition of a chlorinated cyclohexene moiety may enhance this effect.
Case Study:
Research indicated that similar sulfonamide derivatives demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .
Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides. The chlorinated group can contribute to the compound's stability and efficacy against pests.
Case Study:
A patent application discussed formulations containing compounds with similar structures that effectively targeted agricultural pests while minimizing environmental impact . The findings suggest that modifications to existing pesticide frameworks could yield more effective solutions.
Polymer Chemistry
The unique properties of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene allow it to be utilized in polymer synthesis. Its reactive groups can facilitate cross-linking in polymer matrices, enhancing mechanical properties.
Case Study:
In a study on polymer composites, the incorporation of similar sulfonamide compounds improved thermal stability and mechanical strength, indicating potential applications in creating advanced materials for industrial use .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Insights |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Antimicrobial agents | Broad-spectrum activity against bacteria | |
| Agricultural Science | Pesticide development | Effective pest control with reduced environmental impact |
| Materials Science | Polymer synthesis | Enhanced mechanical properties in polymer composites |
Mechanism of Action
The mechanism of action of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogues:
Electronic and Steric Effects
- Sulfinyl vs. Sulfonyl Groups : The sulfinyl group in the target compound is less oxidized than sulfonyl (–SO₂–) analogues (e.g., compounds in ), making it more nucleophilic and prone to redox reactions. This difference impacts metabolic stability in pharmaceuticals .
- Cyclohexenylidene vs.
- Chloro Substitution : The chloro group in the target compound and analogues (e.g., ) increases electrophilicity, influencing substitution reactions.
Spectroscopic Properties
- NMR Data :
- IR Spectroscopy :
Stability and Practical Considerations
- The cyclohexenylidene group in the target compound may confer higher thermal stability than linear alkenes (e.g., ) due to conjugation.
- Sulfinyl compounds are generally more hydrolytically sensitive than sulfonyl derivatives, necessitating anhydrous storage .
Research Findings and Limitations
- Synthesis Challenges : While compound 2e was synthesized via thiol-ene coupling, the target compound’s preparation likely requires specialized methods to install the cyclohexenylidene-sulfinyl motif.
- Biological Activity : Sulfonyl derivatives (e.g., ) are prevalent in pharmaceuticals, but sulfinyl analogues are less explored, possibly due to oxidative instability.
- Data Gaps : Detailed crystallographic or thermodynamic data (e.g., X-ray structures, melting points) for the target compound are absent in the provided evidence.
Biological Activity
Structure
The chemical structure of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene can be represented as follows:
Physical Properties
- Molecular Weight : 240.76 g/mol
- Solubility : Soluble in organic solvents, insoluble in water.
Antitumor Activity
Research indicates that compounds containing similar structural motifs, particularly those with sulfinyl groups, exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results as antitumor agents with IC50 values in the low micromolar range. The presence of electron-donating groups, such as methyl substituents on aromatic rings, has been correlated with increased cytotoxicity against various cancer cell lines .
Antimicrobial Activity
Compounds with similar aromatic and halogenated structures have demonstrated antimicrobial properties. For example, studies have reported that certain phenyl-sulfonyl compounds exhibit broad-spectrum antibacterial activity against multi-drug resistant strains, highlighting the importance of structural features like electron-withdrawing groups in enhancing activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups significantly influences biological activity. For instance:
- Chlorine Substituents : Often enhance lipophilicity and can improve membrane permeability.
- Sulfinyl Groups : Contribute to increased reactivity and potential interactions with biological targets.
Case Study 1: Antitumor Activity
A study evaluated a series of sulfinyl-containing compounds against human cervical (HeLa) and lung (A549) carcinoma cells. The results indicated that compounds with a similar backbone to 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene showed significant cytotoxic effects, with IC50 values ranging from 5 to 25 µM .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives. It was found that specific modifications to the phenyl ring enhanced activity against Gram-positive and Gram-negative bacteria, suggesting a potential pathway for developing new antimicrobial agents based on the structural framework of 1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
